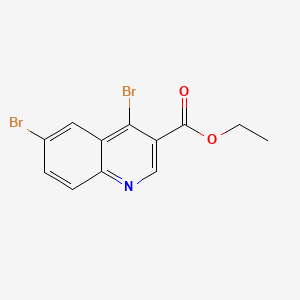

Ethyl 4,6-dibromoquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,6-dibromoquinoline-3-carboxylate is a chemical compound with the following properties:

- Chemical Formula : C₁₂H₉Br₂NO₂

- Molecular Weight : 359.01 g/mol

- Synonyms : None explicitly mentioned in the available data.

Synthesis Analysis

The synthetic pathway for Ethyl 4,6-dibromoquinoline-3-carboxylate is not directly provided in the available information. However, it can be synthesized through bromination of quinoline-3-carboxylic acid followed by esterification with ethanol. Further details would require additional literature review.

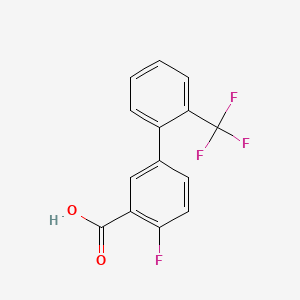

Molecular Structure Analysis

The compound’s molecular structure consists of a quinoline ring with two bromine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3. The linear structure formula is not explicitly given, but it can be represented as follows:

Br

|

C--C--C(=O)OEt

| |

Br H

Chemical Reactions Analysis

Ethyl 4,6-dibromoquinoline-3-carboxylate may participate in various chemical reactions, including substitution, ester hydrolysis, and coupling reactions. Further exploration of its reactivity and functional group transformations would be valuable.

Physical And Chemical Properties Analysis

- Boiling Point : Not explicitly stated.

- Solubility : Solubility in various solvents would require experimental determination.

- Appearance : No visual description available.

- Stability : Stability under different conditions (light, temperature, etc.) should be assessed.

Aplicaciones Científicas De Investigación

1. Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

- Application Summary : This compound is used as a building block in organic synthesis. It’s particularly useful in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .

- Methods of Application : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .

- Results : The desired product was obtained in a good yield of 76%. A 46% improvement in yield was achieved compared to the previous method .

2. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

- Application Summary : This compound is used as a versatile building block for the construction of 2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids .

- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .

- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

3. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .

- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .

- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

4. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .

- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

5. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .

- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .

- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

6. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .

- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Safety And Hazards

- Signal Word : Not specified.

- Hazard Statements : Not provided.

- Packing Group : Not applicable.

- Safety Precautions : Additional safety information would be necessary for handling, storage, and disposal.

Direcciones Futuras

- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) and evaluate the compound’s efficacy.

- Derivatives : Explore the synthesis of derivatives for improved properties.

- Structure-Activity Relationship (SAR) : Study the relationship between structural modifications and biological effects.

Please note that the above analysis is based on the available data, and further research from relevant scientific literature is recommended for a more comprehensive understanding of Ethyl 4,6-dibromoquinoline-3-carboxylate 123.

Propiedades

IUPAC Name |

ethyl 4,6-dibromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAKXJZEXZQQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677913 |

Source

|

| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,6-dibromoquinoline-3-carboxylate | |

CAS RN |

1242260-51-0 |

Source

|

| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)